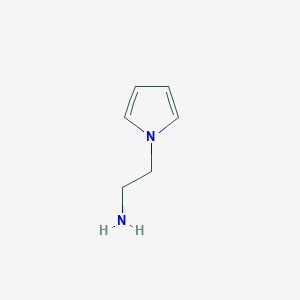

2-(1H-pyrrol-1-yl)ethanamine

Description

The exact mass of the compound 2-(1H-pyrrol-1-yl)-1-ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDIRFBJYSOVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377152 | |

| Record name | 2-(1H-pyrrol-1-yl)-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29709-35-1 | |

| Record name | 2-(1H-pyrrol-1-yl)-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(1H-pyrrol-1-yl)ethanamine from 1H-Pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for producing 2-(1H-pyrrol-1-yl)ethanamine from the starting material 1H-pyrrole. The document details a primary, experimentally validated pathway and explores two viable alternative routes, offering a comparative analysis to inform research and development decisions. The synthesis of this compound is of significant interest due to its application as a building block in the development of various pharmacologically active compounds.

Executive Summary

The synthesis of this compound from 1H-pyrrole can be effectively achieved through several synthetic strategies. This guide focuses on three primary pathways:

-

Direct N-Alkylation: A straightforward, one-step reaction involving the direct alkylation of the pyrrole nitrogen with a 2-haloethylamine derivative.

-

Gabriel Synthesis Pathway: A two-step approach utilizing a phthalimide-protected ethylamine precursor to avoid potential side reactions and achieve a clean synthesis of the primary amine.

-

Nitrile Reduction Pathway: A two-step route involving the synthesis of an intermediate nitrile, 2-(1H-pyrrol-1-yl)acetonitrile, followed by its chemical reduction to the target amine.

Each pathway offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. The selection of the optimal route will depend on the specific requirements of the research or drug development program, including purity specifications, cost-effectiveness, and available resources.

Comparative Data of Synthesis Pathways

The following table summarizes the key quantitative data for the described synthetic pathways, allowing for a direct comparison of their efficiencies.

| Parameter | Pathway 1: Direct N-Alkylation | Pathway 2: Gabriel Synthesis | Pathway 3: Nitrile Reduction |

| Starting Materials | 1H-Pyrrole, 2-Chloroethylamine hydrochloride | 1H-Pyrrole, N-(2-Bromoethyl)phthalimide | 1H-Pyrrole, Chloroacetonitrile |

| Key Intermediates | None | N-(2-(1H-pyrrol-1-yl)ethyl)phthalimide | 2-(1H-pyrrol-1-yl)acetonitrile |

| Overall Yield | ~50%[1] | Estimated >60% (multi-step) | Estimated >70% (multi-step) |

| Number of Steps | 1 | 2 | 2 |

| Key Reagents | Sodium hydroxide, Acetonitrile[1] | Potassium carbonate, DMF, Hydrazine | Sodium hydride, DMF, Lithium aluminum hydride |

| Purification Method | Vacuum distillation[1] | Column chromatography, Distillation | Column chromatography, Distillation |

Pathway 1: Direct N-Alkylation of 1H-Pyrrole

This pathway represents the most direct method for the synthesis of this compound. It involves the deprotonation of 1H-pyrrole with a strong base, followed by nucleophilic substitution with 2-chloroethylamine hydrochloride.

Experimental Protocol

Step 1: Synthesis of this compound [1]

-

Materials:

-

1H-Pyrrole (30.0 g, 0.447 mol)

-

Anhydrous sodium hydroxide (71.6 g, 1.79 mol)

-

2-Chloroethylamine hydrochloride (59.72 g, 0.514 mol)

-

Acetonitrile (500 mL)

-

Dichloromethane (200 mL)

-

Diatomaceous earth

-

-

Procedure:

-

A solution of 1H-pyrrole in acetonitrile is cooled to 0 °C.

-

Anhydrous sodium hydroxide is added to the solution, and the mixture is stirred at room temperature for 1 hour.

-

2-Chloroethylamine hydrochloride is then added, and the reaction mixture is heated to reflux for 12 hours.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The cooled mixture is filtered through diatomaceous earth, and the filter cake is washed with dichloromethane.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

-

-

Yield: 50%[1]

Logical Workflow for Direct N-Alkylation

Caption: Direct N-alkylation of 1H-pyrrole.

Pathway 2: Gabriel Synthesis

The Gabriel synthesis provides a classic and reliable method for preparing primary amines while avoiding the over-alkylation that can occur in direct alkylation methods[2][3]. This pathway involves the N-alkylation of pyrrole with a phthalimide-protected 2-bromoethylamine, followed by the deprotection of the phthalimide group to yield the desired primary amine.

Experimental Protocol (General Procedure)

Step 1: Synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)phthalimide

-

General Procedure:

-

1H-Pyrrole is deprotonated using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

-

N-(2-Bromoethyl)phthalimide is added to the reaction mixture.

-

The reaction is stirred at an elevated temperature until completion, monitored by thin-layer chromatography (TLC).

-

The reaction mixture is worked up by extraction and purified by column chromatography to yield the N-alkylated phthalimide intermediate.

-

Step 2: Synthesis of this compound

-

General Procedure (Ing-Manske procedure): [4]

-

The N-(2-(1H-pyrrol-1-yl)ethyl)phthalimide intermediate is dissolved in ethanol.

-

Hydrazine hydrate is added to the solution.

-

The mixture is refluxed until the deprotection is complete (monitored by TLC).

-

The reaction mixture is cooled, and the precipitated phthalhydrazide is removed by filtration.

-

The filtrate is concentrated, and the resulting crude amine is purified by distillation.

-

Logical Workflow for Gabriel Synthesis

Caption: Gabriel synthesis pathway.

Pathway 3: Nitrile Reduction

This alternative two-step pathway involves the initial synthesis of 2-(1H-pyrrol-1-yl)acetonitrile, followed by its reduction to the target primary amine. This approach can offer high yields and utilizes common laboratory reagents.

Experimental Protocol (General Procedure)

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)acetonitrile

-

General Procedure:

-

1H-Pyrrole is dissolved in a suitable aprotic solvent such as DMF or THF.

-

A strong base, typically sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the pyrrole.

-

Chloroacetonitrile is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched with water and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography or distillation.

-

Step 2: Reduction of 2-(1H-pyrrol-1-yl)acetonitrile to this compound

-

General Procedure:

-

2-(1H-pyrrol-1-yl)acetonitrile is dissolved in a dry ethereal solvent, such as diethyl ether or THF.

-

The solution is added dropwise to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent at 0 °C.

-

The reaction mixture is stirred at room temperature or gently refluxed until the reduction is complete.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting solids are filtered off, and the filtrate is dried and concentrated.

-

The final product is purified by distillation.

-

Logical Workflow for Nitrile Reduction

Caption: Nitrile reduction pathway.

Conclusion

The synthesis of this compound from 1H-pyrrole can be accomplished through several effective methods. The direct N-alkylation offers a rapid and straightforward approach, albeit with a moderate yield. The Gabriel synthesis provides a more controlled route to the primary amine, minimizing side products. The nitrile reduction pathway presents another robust two-step alternative that may lead to higher overall yields. The choice of the most appropriate synthetic route will be guided by the specific needs of the project, considering factors such as required purity, scalability, and economic viability. Further optimization of the reaction conditions for the alternative pathways could lead to improved yields and process efficiency.

References

Spectroscopic Profile of 2-(1H-pyrrol-1-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1H-pyrrol-1-yl)ethanamine (CAS No: 29709-35-1), a valuable building block in medicinal chemistry and drug discovery. The document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Molecular Structure and Properties

This compound is a primary amine with a pyrrole ring attached to an ethylamine moiety. Its chemical formula is C₆H₁₀N₂, and it has a molecular weight of 110.16 g/mol .[1][2][3]

Molecular Structure:

Caption: 2D structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for compounds similar to this compound are provided below. These protocols can be adapted for the specific analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of N-substituted pyrrole derivatives is as follows:

-

Sample Preparation: A sample of 1-5 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is typically set to 12-16 ppm.

-

A relaxation delay of 1-2 seconds is employed.

-

8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width is typically set to 0-220 ppm.

-

A relaxation delay of 2 seconds is used to account for the longer relaxation times of carbon nuclei.

-

A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, a common method for obtaining an IR spectrum is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

-

Instrument Preparation: The ATR crystal (e.g., diamond or germanium) is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and allowed to dry completely. A background spectrum of the clean, empty crystal is recorded.

-

Sample Application: A small drop of the neat liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum.

Caption: Workflow for FT-IR spectroscopic analysis of a liquid.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound, often coupled with Gas Chromatography (GC-MS).

-

Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A GC-MS system equipped with an EI source is used.

-

Gas Chromatography:

-

A non-polar capillary column (e.g., HP-5ms) is typically used.

-

A 1 µL sample is injected in splitless mode.

-

The injector temperature is set to around 250 °C.

-

Helium is used as the carrier gas at a constant flow rate.

-

A temperature gradient is applied to the oven to separate the components of the sample.

-

-

Mass Spectrometry:

-

The EI source is operated at a standard electron energy of 70 eV.

-

The mass analyzer is scanned over a mass range of, for example, m/z 40-500.

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The fragmentation can provide valuable information for structure elucidation.

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide outlines the expected spectroscopic characteristics of this compound and provides standardized protocols for their determination. While a complete, experimentally verified dataset is not currently available in public repositories, the information and methodologies presented here offer a robust framework for researchers and professionals in the field of drug development to characterize this and similar molecules. The provided workflows and data table templates are intended to facilitate the systematic acquisition and presentation of spectroscopic data.

References

An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)ethanamine: Properties, Synthesis, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 2-(1H-pyrrol-1-yl)ethanamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. This document details the compound's known physicochemical parameters, outlines a standard synthesis protocol, and provides methodologies for its characterization using modern spectroscopic techniques. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of pyrrole derivatives.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid under standard conditions. Its core structure consists of a pyrrole ring N-substituted with an ethylamine moiety. This combination of an aromatic five-membered heterocycle and a primary amine functional group dictates its chemical reactivity and physical properties.

Tabulated Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀N₂ | [1][2] |

| Molecular Weight | 110.16 g/mol | [1][2] |

| Appearance | Liquid | [1][2] |

| Density | 1.0136 g/mL | [1][2] |

| Boiling Point | 60 °C at 0.3 mmHg | [3] |

| Flash Point | 83.5 °C (182.3 °F) | [1][2] |

| Refractive Index (n/D) | 1.5227 | [1][2] |

| Predicted pKa | 7.53 ± 0.10 | N/A |

Chemical Properties

The chemical behavior of this compound is characterized by the reactivity of its two main functional components: the pyrrole ring and the primary amine.

-

Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system susceptible to electrophilic substitution, although generally less reactive than pyrrole itself due to the electron-withdrawing nature of the N-substituent. It can participate in various cycloaddition and condensation reactions.

-

Primary Amine: The terminal amino group imparts basicity to the molecule and is a key site for nucleophilic reactions. It readily forms salts with acids and can be acylated, alkylated, and undergo condensation reactions with carbonyl compounds to form imines.

A notable application of its reactivity is in the synthesis of more complex heterocyclic systems. For instance, it can be used in the preparation of dihydropyrrolo[2',1':3,4]pyrazino[2,1-a]isoindolones through reaction with 2-formylbenzoic or 2-acetylbenzoic acids via N-acyliminium cation aromatic cyclizations.[1]

Stability and Storage

This compound is a combustible liquid.[1][2] For optimal stability, it should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C. Proper handling in a well-ventilated area is essential to avoid inhalation of vapors, which may cause respiratory irritation.[1]

Experimental Protocols

Synthesis of this compound

The following protocol is based on a commonly employed method for the N-alkylation of pyrrole.

Materials:

-

1H-Pyrrole

-

Anhydrous sodium hydroxide

-

2-Chloroethylamine hydrochloride

-

Acetonitrile

-

Dichloromethane

-

Diatomaceous earth

Procedure:

-

To a solution of 1H-pyrrole (1.0 eq.) in acetonitrile, add anhydrous sodium hydroxide (4.0 eq.) at 0 °C.

-

Stir the mixture for 1 hour at room temperature.

-

Add 2-chloroethylamine hydrochloride (1.15 eq.) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth, washing the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless oil.[4]

Analytical Characterization Protocols

Objective: To confirm the molecular structure of this compound by ¹H and ¹³C NMR.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the pyrrole ring protons (typically in the aromatic region), and two distinct signals for the ethylamine chain protons (N-CH₂ and C-CH₂-N), along with a signal for the NH₂ protons.

-

¹³C NMR: Four distinct signals are expected: two for the pyrrole ring carbons and two for the ethylamine carbons.

Objective: To identify the key functional groups present in this compound.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Apply a small drop of the liquid directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Expected Absorption Bands:

-

~3400-3300 cm⁻¹: N-H stretching of the primary amine.

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic pyrrole ring.

-

~2960-2850 cm⁻¹: C-H stretching of the aliphatic ethyl group.

-

~1600-1450 cm⁻¹: C=C and C-N stretching of the pyrrole ring.

-

~1650-1550 cm⁻¹: N-H bending of the primary amine.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

-

Infuse the solution directly into the mass spectrometer or inject it via an LC system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

Expected Results:

-

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 111.10. The fragmentation pattern may show losses corresponding to the ethylamine side chain.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conceptual Structure-Activity Relationship (SAR) of Pyrrole Amines

This diagram outlines a conceptual framework for considering the structure-activity relationships of substituted pyrrole amines in a drug discovery context.

Conclusion

This compound is a versatile building block in organic synthesis, with its properties and reactivity governed by the interplay of its pyrrole and ethylamine functionalities. This guide has provided a consolidated resource of its known physical and chemical characteristics, a practical synthesis protocol, and standardized methods for its analytical characterization. The provided workflows offer a visual representation of its synthesis and a conceptual framework for its potential application in structure-activity relationship studies. It is anticipated that this information will facilitate further research and development involving this and related pyrrole-containing compounds.

References

In-Depth Technical Guide: 2-(1H-pyrrol-1-yl)ethanamine (CAS 29709-35-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrrol-1-yl)ethanamine, with CAS number 29709-35-1, is an organic compound featuring a pyrrole ring linked to an ethylamine group. The pyrrole moiety, a five-membered aromatic heterocycle containing a nitrogen atom, is a common scaffold in a multitude of biologically active compounds. This, combined with the reactive primary amine, makes this compound a versatile building block in medicinal chemistry and a subject of interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of the available chemical information and safety data for this compound. While specific biological data for this compound is limited in publicly accessible literature, this document also explores the known biological activities of structurally related pyrrole derivatives to highlight its potential areas of application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀N₂ | [1] |

| Molecular Weight | 110.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.0136 g/mL | |

| Boiling Point | 60 °C at 0.3 mmHg | |

| Refractive Index | n/D 1.5227 | |

| Solubility | Soluble in polar solvents | |

| InChI Key | HPDIRFBJYSOVKW-UHFFFAOYSA-N | [1] |

| SMILES | NCCN1C=CC=C1 | [1] |

Synthesis

While various synthetic routes to pyrrole derivatives exist, a common method for the preparation of N-substituted pyrroles is the Paal-Knorr synthesis. For this compound, a plausible synthetic pathway involves the reaction of a primary amine with a 1,4-dicarbonyl compound. A specific synthesis described in the literature involves the reaction of 1H-pyrrole with 2-chloroethylamine hydrochloride in the presence of a base.

Conceptual Synthetic Pathway

Caption: Conceptual synthetic pathway for this compound.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Danger | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Data

Potential Biological Activity and Applications in Drug Discovery

While direct pharmacological studies on this compound are lacking, the pyrrole scaffold is a key feature in many compounds with significant biological activity. This suggests that this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.

General Biological Activities of Pyrrole Derivatives

Research on various pyrrole derivatives has revealed a broad spectrum of pharmacological effects, including:

-

Neuroprotective and Anti-inflammatory Activity: Certain pyrrole derivatives have shown promise in models of neurodegenerative diseases by exhibiting antioxidant and anti-inflammatory properties. For instance, some have been shown to protect neuronal cells from oxidative stress-induced damage.

-

Anticancer Activity: The pyrrole ring is a core structure in several anticancer agents. Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases and the induction of apoptosis.

-

Antimicrobial Activity: A number of synthetic and naturally occurring pyrrole-containing compounds have demonstrated antibacterial and antifungal properties.

Application as a Chemical Building Block

The primary current application of this compound is as a building block in organic synthesis. The primary amine group allows for a wide range of chemical transformations, enabling the introduction of the pyrrole moiety into more complex molecular architectures.

Experimental Protocols

Due to the absence of specific published studies on the biological testing of this compound, this section provides a generalized protocol for an initial in vitro cytotoxicity assessment, a common first step in the evaluation of a novel compound's biological activity.

General Workflow for In Vitro Bioactivity Screening

Caption: A generalized workflow for in vitro bioactivity screening.

Example Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5%. Add the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: After incubation with MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties and clear handling and safety requirements. While specific biological data for this compound is not extensively documented in publicly available literature, the prevalence of the pyrrole scaffold in a wide range of bioactive molecules suggests its potential as a valuable building block in drug discovery and development. Further research is warranted to elucidate the specific pharmacological and toxicological profile of this compound and its derivatives to fully explore their therapeutic potential. Researchers working with this compound should adhere to the provided safety guidelines and can use the generalized experimental workflow as a starting point for their investigations.

References

An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)ethanamine: Molecular Structure, Formula, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of 2-(1H-pyrrol-1-yl)ethanamine. It includes a detailed synthesis protocol, extensive spectroscopic data with analysis, and safety information. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, a diagram of the molecular structure is provided in DOT language for visualization. This document is intended to be a key resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

This compound, also known as 1-(2-aminoethyl)pyrrole, is a primary amine featuring a pyrrole ring N-substituted with an ethylamine group.[1][2] Its fundamental chemical properties and identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-(1H-pyrrol-1-yl)ethan-1-amine[3] |

| Synonyms | 1-(2-Aminoethyl)pyrrole, 2-(1-Pyrrolyl)ethylamine[4] |

| CAS Number | 29709-35-1[1] |

| Molecular Formula | C₆H₁₀N₂[1] |

| Molecular Weight | 110.16 g/mol [1] |

| InChI | 1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6-7H2 |

| SMILES | NCCN1C=CC=C1 |

Molecular Structure Diagram

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a liquid at room temperature with the following physical and chemical properties:

| Property | Value |

| Physical Form | Liquid |

| Density | 1.0136 g/mL |

| Refractive Index (n/D) | 1.5227 |

| Flash Point | 83.5 °C (182.3 °F) |

Synthesis

A common method for the synthesis of this compound involves the N-alkylation of pyrrole with a protected aminoethyl group or a suitable precursor. One reported synthesis is the reaction of 1H-pyrrole with 2-chloroethylamine hydrochloride.[5]

Experimental Protocol: Synthesis of this compound[6]

Materials:

-

1H-Pyrrole

-

2-Chloroethylamine hydrochloride

-

Anhydrous sodium hydroxide

-

Acetonitrile

-

Dichloromethane

-

Diatomaceous earth

Procedure:

-

To a solution of 1H-pyrrole (30.0 g, 0.447 mol) in acetonitrile (500 mL) at 0 °C, add anhydrous sodium hydroxide (71.6 g, 1.79 mol).

-

Stir the mixture for 1 hour at room temperature.

-

Subsequently, add 2-chloroethylamine hydrochloride (59.72 g, 0.514 mol).

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture through diatomaceous earth and wash the filter cake with dichloromethane (200 mL).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Yield: 50% (25.0 g, 0.227 mol).[5]

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following tables summarize the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra are not publicly available, predicted NMR data can provide valuable information for structural elucidation. Commercial suppliers confirm the availability of NMR spectra.[6]

Table 4.1.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.6 | t | 2H | H-2, H-5 (Pyrrole) |

| ~6.1 | t | 2H | H-3, H-4 (Pyrrole) |

| ~3.9 | t | 2H | N-CH₂ |

| ~2.9 | t | 2H | CH₂-NH₂ |

| ~1.4 | br s | 2H | NH₂ |

Table 4.1.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~120.5 | C-2, C-5 (Pyrrole) |

| ~108.0 | C-3, C-4 (Pyrrole) |

| ~50.0 | N-CH₂ |

| ~41.0 | CH₂-NH₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations. Commercial suppliers confirm the availability of IR spectra.[6]

Table 4.2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch | Primary amine |

| 3100-3000 | C-H stretch | Aromatic (Pyrrole) |

| 2960-2850 | C-H stretch | Aliphatic (Ethyl chain) |

| 1650-1580 | N-H bend | Primary amine |

| 1550-1450 | C=C stretch | Aromatic (Pyrrole) |

| 1360-1310 | C-N stretch | Aromatic amine |

| 1220-1020 | C-N stretch | Aliphatic amine |

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and determining the fragmentation pattern of the molecule. Commercial suppliers confirm the availability of MS data.[6] The expected molecular ion peak [M]⁺ would be at m/z 110.

Table 4.3: Expected Fragmentation Pattern

| m/z | Fragment |

| 110 | [C₆H₁₀N₂]⁺ (Molecular ion) |

| 93 | [C₆H₉N]⁺ (Loss of NH₃) |

| 80 | [C₅H₆N]⁺ (Pyrrole ring with CH₂) |

| 67 | [C₄H₅N]⁺ (Pyrrole ring) |

| 43 | [C₂H₅N]⁺ (Ethylamine fragment) |

| 30 | [CH₄N]⁺ (CH₂=NH₂⁺) |

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Skin Irritant (Category 2) | Corrosion, Exclamation mark | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage (Category 1) | Corrosion | H318: Causes serious eye damage | P280, P305+P351+P338, P310 |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Exclamation mark | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its bifunctional nature, containing both a pyrrole ring and a primary amine, makes it a versatile precursor for the synthesis of more complex heterocyclic compounds. It may be used in the preparation of dihydropyrrolo[2',1':3,4]pyrazino[2,1-a]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid.[5] These types of structures are of interest in medicinal chemistry for the development of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, synthesis, and spectroscopic characterization of this compound. The information compiled herein is intended to support researchers and professionals in the fields of chemistry and drug development in their work with this compound. The provided data tables and diagrams offer a quick and comprehensive reference for its key properties and characteristics.

References

- 1. scbt.com [scbt.com]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. 2-(1H-pyrrol-1-yl)ethan-1-amine | C6H10N2 | CID 2763816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(1H-PYRROL-1-YL)-1-ETHANAMINE | 29709-35-1 [chemicalbook.com]

- 6. 2-(1H-PYRROL-1-YL)-1-ETHANAMINE(29709-35-1) 1H NMR [m.chemicalbook.com]

The Multifaceted Biological Activities of Pyrrole-Based Compounds: A Technical Guide for Researchers

Introduction

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its versatile structure allows for diverse substitutions, leading to compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This technical guide provides an in-depth overview of the known biological activities of pyrrole-based compounds, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of this important class of molecules.

Anticancer Activity

Pyrrole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action. These include the disruption of microtubule dynamics, inhibition of crucial protein kinases, and induction of programmed cell death (apoptosis).[3][6][7]

Mechanisms of Anticancer Activity

-

Inhibition of Tubulin Polymerization: Certain pyrrole-based compounds, such as novel carboxamides (CAs), act as microtubule targeting agents (MTAs). They bind to the colchicine-binding site of tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network arrests the cell cycle in the G2/M phase, leading to apoptosis.[3][6][7]

-

Inhibition of Protein Kinases: Pyrrolo[2,3-d]pyrimidines are a notable class of pyrrole derivatives that function as potent inhibitors of receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] By acting as ATP-isosteres, they block the signaling pathways that regulate cell proliferation, survival, and angiogenesis, crucial processes for tumor growth and metastasis.[8]

-

Induction of Apoptosis: The anticancer activity of many pyrrole derivatives culminates in the induction of apoptosis. This can be a direct consequence of cell cycle arrest or kinase inhibition. The intrinsic apoptosis pathway is often activated, involving the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

Signaling Pathway: Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrrole compounds.

Quantitative Data: Anticancer Activity

The cytotoxic effects of various pyrrole derivatives against different cancer cell lines are summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-pyrrole | Sample 6 | HepG2 (Liver) | 0.47 | [10] |

| Pyrrole-cinnamate hybrid | Hybrid 5 | - | 0.55 (COX-2) | [11] |

| Pyrrole-cinnamate hybrid | Hybrid 6 | - | 7.0 (COX-2) | [11] |

| Pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Compound E | - | Similar to Meloxicam | [12] |

| Pyrazole-linked aminophosphonate | Compound 12 | MCF-7 (Breast) | 4.37 | [13] |

| Pyrazole derivative | Compound 5l | - | 8.2 (COX-2) | [14] |

| Pyrazole derivative | Compound 5j | - | 11.6 (COX-2) | [14] |

| Pyrazole derivative | Compound 5k | - | 14.3 (COX-2) | [14] |

| Pyrazole derivative | Compound 5h | - | 22.6 (COX-2) | [14] |

Antimicrobial Activity

Pyrrole is a fundamental structural motif in a variety of natural and synthetic antimicrobial agents.[1][2] These compounds exhibit activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][15]

Mechanisms of Antimicrobial Activity

The mechanisms of action for pyrrole-based antimicrobial agents are diverse and can include:

-

Inhibition of DNA Gyrase: Some pyrrolamide derivatives act as inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), essential enzymes for DNA replication, repair, and recombination.

-

Membrane Disruption: The hydrophobic nature of some pyrrole compounds, such as pyrrolomycins, allows them to partition into the bacterial cell membrane, disrupting its integrity and leading to cell death.[16]

-

Enzyme Inhibition: Other pyrrole derivatives can inhibit essential bacterial enzymes involved in various metabolic pathways.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several pyrrole derivatives against various microbial strains are presented below.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrrolo[2,3-d]pyrimidine | - | M. tuberculosis | 0.78 | [15] |

| Phallusialide A | - | MRSA | 32 | [17] |

| Phallusialide B | - | E. coli | 64 | [17] |

| Pyrrole-2-carboxamide | 7 analogues | Gram-positive & Gram-negative bacteria | 1.05 - 12.01 | [17] |

| Pyrrolyl benzamide | - | S. aureus & E. coli | 3.12 - 12.5 | [17] |

| Halogenated Pyrrolopyrimidine | Bromo & Iodo derivatives | S. aureus | 8 | [18] |

| Halogenated Pyrrolopyrimidine | meta-hydroxy derivative 19 | S. aureus | 16 | [18] |

| Halogenated Pyrrolopyrimidine | para-hydroxy derivative 21 | S. aureus | 32 | [18] |

| Substituted Pyrrole | Compound 2a | S. aureus | 30 | [19] |

| Substituted Pyrrole | Compound 3c | S. aureus | 30 | [19] |

| Substituted Pyrrole | Compound 4d | S. aureus | 35 | [19] |

| Substituted Pyrrole | Compound 2a | B. subtilis | 33 | [19] |

| Substituted Pyrrole | Compound 3c | B. subtilis | 31 | [19] |

| Substituted Pyrrole | Compound 4d | B. subtilis | 33 | [19] |

| Substituted Pyrrole | Compound 44 | S. aureus & E. coli | 16 | [20] |

Anti-inflammatory Activity

Several pyrrole-containing compounds are established non-steroidal anti-inflammatory drugs (NSAIDs), and ongoing research continues to explore novel pyrrole derivatives for their anti-inflammatory potential.[11][21][22]

Mechanisms of Anti-inflammatory Activity

The primary mechanism of anti-inflammatory action for many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some pyrrole derivatives exhibit selective inhibition of COX-2, which is desirable as it is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in physiological functions.[11][21][22]

Signaling Pathway: PI3K/Akt/NF-κB in Inflammation

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by pyrrole compounds.

Quantitative Data: Anti-inflammatory Activity

The inhibitory activity of pyrrole derivatives against COX-1 and COX-2 enzymes is a key measure of their anti-inflammatory potential.

| Compound Class | Derivative | Target | IC50 (µM) | Reference |

| N-pyrrole carboxylic acid | 4h | COX-1 | - | [21][23] |

| N-pyrrole carboxylic acid | 4g | COX-1 | - | [21][23] |

| N-pyrrole carboxylic acid | 5e | COX-1 | - | [21][23] |

| N-pyrrole carboxylic acid | 5b | COX-1 | - | [21][23] |

| N-pyrrole carboxylic acid | 4g | COX-2 | - | [21][23] |

| N-pyrrole carboxylic acid | 4h | COX-2 | - | [21][23] |

| N-pyrrole carboxylic acid | 4k | COX-2 | - | [21][23] |

| N-pyrrole carboxylic acid | 4l | COX-2 | - | [21][23] |

| Pyrrolo[3,4-d]pyridazinone | - | COX-2 | Better than Meloxicam | [24] |

| Pyrrole-cinnamate hybrid | 5 | COX-2 | 0.55 | [11] |

| Pyrrole-cinnamate hybrid | 6 | COX-2 | 7.0 | [11] |

| Pyrrole derivative | 2 | sLOX | 7.5 | [11] |

| Pyrrole-cinnamate hybrid | 5 | sLOX | 30 | [11] |

| Pyrrole-cinnamate hybrid | 6 | sLOX | 27.5 | [11] |

Neuroprotective Activity

Pyrrole-containing compounds have demonstrated significant promise as neuroprotective agents, primarily through their antioxidant properties and their ability to modulate key enzymes involved in neurodegeneration.[5][25][26][27]

Mechanisms of Neuroprotective Activity

-

Antioxidant Effects: Many pyrrole derivatives exhibit potent radical scavenging activity, which helps to mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. They can reduce lipid peroxidation and restore the levels of endogenous antioxidants.[25][28]

-

Enzyme Inhibition: Certain pyrrole-based compounds are effective inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). Inhibition of MAO-B can increase dopamine levels, which is beneficial in Parkinson's disease, while AChE inhibition is a therapeutic strategy for Alzheimer's disease.[29][30]

Quantitative Data: Neuroprotective Activity

The neuroprotective effects of pyrrole derivatives have been quantified through various in vitro assays.

| Compound Class | Derivative | Assay/Target | Activity | Reference |

| Pyrrole-based hydrazone | EM-DC-19 | MAO-B | IC50: 0.299 ± 0.10 µM | [29] |

| Pyrrole-based hydrazone | EM-DC-27 | MAO-B | IC50: 0.344 ± 0.10 µM | [29] |

| Pyrrole-based hydrazone | EM-DC-2 | MAO-B | IC50: 0.444 ± 0.10 µM | [29] |

| Pyrrole-based hydrazone | EM-DC-19 | AChE | IC50: 76.15 ± 6.12 µM | [29] |

| Pyrrole-based hydrazone | EM-DC-27 | AChE | IC50: 375.20 ± 52.99 µM | [29] |

| Pyrrole-based hydrazone | EM-DC-2 | AChE | IC50: 0.75 ± 0.06 µM | [29] |

| Pyrrole-based hydrazone | EM-DC-13 | AChE | IC50: 3.81 ± 0.26 µM | [29] |

| Pyrrole-containing azomethine | Compound 11 | SH-SY5Y cell toxicity | IC50: 263.5 µM | [25] |

| Pyrrole-containing azomethine | Compound 1 | SH-SY5Y cell toxicity | IC50: 53.0 µM | [25] |

| Pyrrole-containing azomethine | Compound 9 | Neuroprotection (10 µM) | 52% | [25] |

| Pyrrole-containing azomethine | Compound 12 | Neuroprotection (10 µM) | 53% | [25] |

| Pyrrole-containing azomethine | Compound 14 | Neuroprotection (10 µM) | 51% | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyrrole-based compounds.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Workflow: MTT Assay

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and approbation of new neuroprotective chemicals of pyrrolyl- and indolylazine classes in a cell model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrole-based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. researchgate.net [researchgate.net]

- 20. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. Apoptosis western blot guide | Abcam [abcam.com]

An In-depth Technical Guide to the Potential Reactivity and Stability of 2-(1H-pyrrol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential reactivity and stability of 2-(1H-pyrrol-1-yl)ethanamine, a key intermediate in the synthesis of various biologically active compounds.[1][2] Understanding the chemical behavior of this molecule is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines potential degradation pathways, incompatibilities with common excipients, and standardized experimental protocols for stability assessment.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular weight of 110.16 g/mol .[1][3][4][5] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H10N2 | [1][3] |

| Molecular Weight | 110.16 g/mol | [1][3][4][5] |

| Appearance | Colorless oil/liquid | [1][2][4] |

| Density | 1.0136 g/mL | [2][4] |

| Boiling Point | 60 °C at 0.3 mmHg | [6] |

| Flash Point | 83.5 °C (182.3 °F) | [2][4] |

| Refractive Index | n/D 1.5227 | [2][4] |

Potential Reactivity and Degradation Pathways

While specific forced degradation studies on this compound are not extensively reported in the public domain, its chemical structure, featuring a primary amine and a pyrrole ring, suggests several potential degradation pathways. Forced degradation studies are essential to identify likely degradants and understand the intrinsic stability of a molecule.[7][8]

Oxidative Degradation

The pyrrole ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species. The primary amine group can also undergo oxidation. Common laboratory and manufacturing conditions that can induce oxidative degradation include exposure to air (autoxidation), peroxides, and metal ions.

Hydrolytic Degradation

Although the pyrrole ring is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to degradation. The stability of the N-ethylamino side chain to hydrolysis should also be evaluated.

Photodegradation

Pyrrole and its derivatives can be sensitive to light. Exposure to UV or visible light may induce photochemical reactions, leading to discoloration and the formation of degradation products. Photostability testing is a critical component of forced degradation studies as per ICH Q1B guidelines.[7]

A general workflow for conducting forced degradation studies is outlined below.

Caption: General workflow for forced degradation studies.

Potential Incompatibilities with Pharmaceutical Excipients

The primary amine group in this compound makes it susceptible to incompatibilities with certain common pharmaceutical excipients. These interactions can impact the stability and performance of the final drug product.

Maillard Reaction with Reducing Sugars

A significant potential incompatibility is the Maillard reaction with reducing sugars such as lactose and glucose.[9][10][11] This reaction between the primary amine and the aldehyde group of the reducing sugar can lead to the formation of a Schiff base and subsequent Amadori rearrangement, resulting in colored degradants.[10]

Interaction with Aldehyde Impurities

Many excipients can contain trace amounts of reactive impurities, including aldehydes like formaldehyde and acetaldehyde.[9] These can react with the primary amine of this compound, leading to the formation of imine adducts and other degradation products.

The logical relationship for assessing drug-excipient compatibility is depicted in the following diagram.

Caption: Logic diagram for drug-excipient compatibility testing.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following are generalized protocols for key stability-indicating studies.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodologies:

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or water).

-

Add 0.1 M to 1 M hydrochloric acid.[12]

-

Heat the solution at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., up to 7 days).[12]

-

Periodically withdraw samples, neutralize, and analyze by a stability-indicating HPLC method.

-

-

Base Hydrolysis:

-

Prepare a solution of the compound.

-

Add 0.1 M to 1 M sodium hydroxide.[12]

-

Follow the same heating and sampling procedure as for acid hydrolysis.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C) in a stability chamber.

-

Sample at various time points and analyze.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7]

-

Maintain a control sample in the dark.

-

Analyze the samples after a specified exposure period.

-

Drug-Excipient Compatibility Studies

Objective: To assess the chemical compatibility of this compound with common pharmaceutical excipients.

Methodology:

-

Prepare binary mixtures of this compound and each selected excipient, typically in a 1:1 or other relevant ratio.

-

Prepare a control sample of the pure compound.

-

Store the samples under accelerated stability conditions (e.g., 40 °C/75% RH) for a specified duration (e.g., 2-4 weeks).

-

Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method to monitor for the appearance of new degradation peaks or a significant loss of the parent compound.

-

Techniques like Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions.

Summary and Recommendations

This compound possesses functional groups that suggest a potential for reactivity and degradation under various stress conditions. The primary amine is a key reactive site, particularly concerning incompatibilities with reducing sugars and aldehyde impurities in excipients. The pyrrole ring may be susceptible to oxidation.

It is strongly recommended that comprehensive forced degradation and drug-excipient compatibility studies be performed early in the drug development process. The data from these studies will be invaluable for:

-

Developing robust and stable formulations.

-

Establishing appropriate storage conditions and shelf-life.

-

Developing and validating stability-indicating analytical methods.[8][13]

-

Identifying and characterizing potential degradants.

By proactively investigating the stability and reactivity of this compound, researchers and drug development professionals can mitigate risks and ensure the development of safe and effective pharmaceutical products.

References

- 1. 2-(1H-PYRROL-1-YL)-1-ETHANAMINE | 29709-35-1 [chemicalbook.com]

- 2. 2-(1H-吡咯-1-基)乙胺 | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 2-(1H-吡咯-1-基)乙胺 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(1H-pyrrol-1-yl)ethan-1-amine | C6H10N2 | CID 2763816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 29709-35-1 | 2-(1H-PYRROL-1-YL)-1-ETHANAMINE - 化学云数据库 [cn.chemcd.com]

- 7. scispace.com [scispace.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

An In-Depth Technical Guide to the N-Alkylation of Pyrrole with 2-Chloroethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and potential challenges associated with the N-alkylation of pyrrole with 2-chloroethylamine. This reaction is a fundamental transformation in organic synthesis, yielding N-(2-aminoethyl)pyrrole, a valuable building block for the development of various pharmaceuticals and functional materials.

Core Reaction Mechanism

The N-alkylation of pyrrole with 2-chloroethylamine proceeds via a nucleophilic substitution reaction. The mechanism involves two key steps:

-

Deprotonation of Pyrrole: The reaction is initiated by the deprotonation of the pyrrole nitrogen atom by a suitable base. This removes the acidic proton (pKa ≈ 17.5 in DMSO) to form a resonance-stabilized pyrrolide anion. The choice of base and solvent is critical for the efficiency of this step. Strong bases such as sodium hydride (NaH) are commonly employed, often in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1]

-

Nucleophilic Attack: The resulting pyrrolide anion, a potent nucleophile, then attacks the electrophilic carbon atom of 2-chloroethylamine, displacing the chloride leaving group in an SN2 reaction. This forms the desired N-(2-aminoethyl)pyrrole product.

Caption: General mechanism of N-alkylation of pyrrole.

Experimental Protocols

Protocol 1: Phase-Transfer Catalysis (PTC)

This method is advantageous as it often employs milder reaction conditions and avoids the use of highly reactive and hazardous reagents like sodium hydride. The 2-chloroethyl group can be attached to the pyrrole nitrogen using 1,2-dichloroethane under phase transfer conditions.[2] A similar approach can be applied using 2-chloroethylamine hydrochloride, with the addition of a suitable base to neutralize the hydrochloride and deprotonate the pyrrole.

Materials:

-

Pyrrole

-

2-Chloroethylamine hydrochloride

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Dichloromethane (CH2Cl2) or another suitable organic solvent

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyrrole (1.0 eq.), 2-chloroethylamine hydrochloride (1.2 eq.), and the phase-transfer catalyst (e.g., TBAB, 0.05 eq.) in the chosen organic solvent.

-

With vigorous stirring, add 50% aqueous NaOH solution (3.0 eq.).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(2-aminoethyl)pyrrole.

Protocol 2: Using Sodium Hydride in DMF

This classical method is highly effective for the N-alkylation of pyrroles.[1] However, it requires stringent anhydrous conditions and careful handling of sodium hydride and DMF. It has been reported that the combination of NaH and DMF can be unstable and prone to self-accelerating decomposition, especially upon heating.[3][4] Therefore, this reaction should be conducted with extreme caution, at or below room temperature, and with appropriate safety measures in place.

Materials:

-

Pyrrole

-

2-Chloroethylamine hydrochloride

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether or pentane (for washing NaH)

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq.) in anhydrous DMF. Note: To remove the mineral oil, the NaH can be washed with anhydrous pentane or ether, decanted, and then suspended in DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of pyrrole (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the pyrrolide anion.

-

Add a solution of 2-chloroethylamine hydrochloride (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

Specific yields for the N-alkylation of pyrrole with 2-chloroethylamine are not explicitly detailed in the provided search results. However, based on similar N-alkylation reactions of pyrroles, the yields can vary significantly depending on the chosen protocol and reaction conditions. For N-propargylation of a pyrrole derivative in DMF with K2CO3 as the base, yields of up to 87% have been reported.[5] It is reasonable to expect that optimization of the reaction conditions for 2-chloroethylamine could lead to comparable yields.

| Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Propargyl bromide | K2CO3 (4.0 eq.) | DMF | Room Temp. | 14 | 87 | [5] |

| Propargyl bromide | KOH (powdered) | Acetone | Room Temp. | - | 10 | [5] |

| 1,2-dichloroethane | 50% NaOH (aq) | CH2Cl2 | Reflux | - | High (implied) | [2] |

Table 1: Representative Yields for N-Alkylation of Pyrrole Derivatives.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the N-alkylation of pyrrole with 2-chloroethylamine, potentially lowering the yield of the desired product.

Elimination Reaction

The most significant side reaction is the elimination of hydrogen chloride from 2-chloroethylamine to form vinylamine, or from the product, N-(2-chloroethyl)pyrrole, to yield N-vinylpyrrole. This is particularly relevant under basic conditions. Vinylamine is unstable and can polymerize. The formation of N-vinylpyrrole is a known reaction and is even utilized as a deprotection strategy for the N-(2-chloroethyl) protecting group.[2]

Mitigation:

-

Control of Basicity and Temperature: Using a milder base or carefully controlling the stoichiometry of a strong base can minimize elimination. Lower reaction temperatures are also generally favored.

-

Choice of Alkylating Agent: While not always feasible, using an alkylating agent with a better leaving group that is less prone to elimination could be considered.

Caption: Desired reaction and potential side reactions.

Intramolecular Cyclization

The product, N-(2-aminoethyl)pyrrole, contains both a nucleophilic secondary amine and an aromatic pyrrole ring. Under certain conditions, particularly with activation, intramolecular cyclization could occur to form a pyrrolo[1,2-a]pyrazine derivative.

Mitigation:

-

Protection of the Amine: If intramolecular cyclization is a significant issue, protection of the primary amine of 2-chloroethylamine prior to the alkylation reaction, followed by deprotection, might be necessary.

-

Reaction Conditions: Careful control of pH and temperature during workup and purification can help to minimize this side reaction.

C-Alkylation

While N-alkylation is generally favored for pyrrole under basic conditions with alkali metal salts, some C-alkylation at the C2 or C3 positions can occur, especially with different metal cations or under specific reaction conditions.[6]

Mitigation:

-

Choice of Base and Solvent: Using sodium or potassium salts of pyrrole in polar aprotic solvents generally favors N-alkylation.

Reaction with Solvent

When using NaH in DMF, there is a risk of the hydride reacting with the solvent, especially at elevated temperatures, which can lead to the formation of byproducts and reduce the amount of active base.[4]

Mitigation:

-

Low Temperature: Perform the reaction at or below room temperature.

-

Alternative Solvents: Consider using THF as an alternative to DMF when using NaH.

Conclusion

The N-alkylation of pyrrole with 2-chloroethylamine is a viable synthetic route to N-(2-aminoethyl)pyrrole. Success hinges on the careful selection of the reaction protocol and conditions to maximize the yield of the desired product while minimizing side reactions. Both phase-transfer catalysis and the use of a strong base like sodium hydride are effective methods, each with its own advantages and safety considerations. A thorough understanding of the potential side reactions, particularly elimination and intramolecular cyclization, is crucial for the successful implementation of this important synthetic transformation in a research and development setting.

References

A Technical Guide to 2-(1H-pyrrol-1-yl)ethanamine and Its Analogs: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-(1H-pyrrol-1-yl)ethanamine and its analogs, focusing on their synthesis, chemical properties, and diverse biological activities. The pyrrole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This document aims to be a valuable resource for researchers and professionals involved in drug discovery and development by summarizing key findings, presenting quantitative data for comparative analysis, and detailing relevant experimental protocols.

Core Compound: this compound

This compound serves as a foundational scaffold for the development of a variety of biologically active molecules. Its chemical structure, consisting of a pyrrole ring linked to an ethanamine side chain, provides a versatile platform for chemical modification to explore structure-activity relationships (SAR).

Synthesis of this compound and Analogs

The synthesis of the parent compound, this compound, is well-established. A common method involves the N-alkylation of pyrrole with a protected 2-aminoethyl halide, followed by deprotection. More specifically, one documented synthesis involves the reaction of 1H-pyrrole with 2-chloroethylamine hydrochloride in the presence of a base such as anhydrous sodium hydroxide in acetonitrile. The reaction mixture is heated to reflux, and after workup and purification by vacuum distillation, the desired product is obtained as a colorless oil.

Analog synthesis can be achieved through various strategies, including:

-

Modification of the Pyrrole Ring: Introducing substituents at different positions of the pyrrole ring can significantly influence the biological activity. Common synthetic methods for substituted pyrroles include the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.

-

Modification of the Ethanamine Side Chain: Alterations to the ethylamine moiety, such as N-alkylation, N-acylation, or incorporation into a larger heterocyclic system, can modulate the compound's pharmacokinetic and pharmacodynamic properties.

-

Paal-Knorr Pyrrole Synthesis: This classical method is widely used for the synthesis of substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia. This method is particularly useful for creating a library of analogs with diverse substitution patterns on the pyrrole ring.

Below is a generalized workflow for the synthesis of this compound analogs.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The following sections summarize key findings in anticancer, anti-inflammatory, and antimicrobial research.

Anticancer Activity